Benzamide, N-methyl-N-(3-nitrobenzylidenhydrazinocarbonylmethyl)-
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Overview
Description
N-METHYL-N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitrophenyl group, a hydrazinecarbonyl moiety, and a benzamide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves a multi-step process. One common method includes the reaction of N-methylbenzamide with hydrazine hydrate to form the hydrazinecarbonyl intermediate. This intermediate is then reacted with 3-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-METHYL-N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-METHYL-N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-METHYL-N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)INDOLE
- **N-METHYL-N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE
Uniqueness
N-METHYL-N-({N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H16N4O4 |
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Molecular Weight |
340.33 g/mol |
IUPAC Name |
N-methyl-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16N4O4/c1-20(17(23)14-7-3-2-4-8-14)12-16(22)19-18-11-13-6-5-9-15(10-13)21(24)25/h2-11H,12H2,1H3,(H,19,22)/b18-11+ |
InChI Key |
BAKARLGSUYQGBJ-WOJGMQOQSA-N |
Isomeric SMILES |
CN(CC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(CC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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